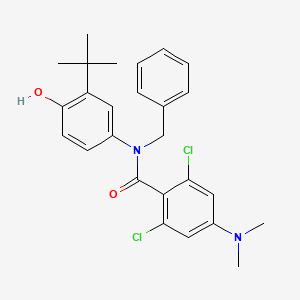

N-Benzyl-N-(3-Tert-Butyl-4-Hydroxyphenyl)-2,6-Dichloro-4-(Dimethylamino)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neodymium hexaboride (NdB₆) is a black solid compound with a cubic crystal structure similar to calcium hexaboride. It exhibits excellent thermal conductivity, electrical conductivity, and magnetic properties. NdB₆ is known for its chemical stability at high temperatures and is insoluble in hydrochloric acid and hydrofluoric acid but soluble in nitric acid, sulfuric acid, and molten alkali .

准备方法

NdB₆ can be synthesized using various methods, including the elemental synthesis method, boron carbide method, and boron thermal reduction method. The elemental synthesis method involves reacting neodymium metal with elemental boron under a vacuum atmosphere at high temperatures. The boron carbide method uses neodymium oxide (Nd₂O₃), boron carbide (B₄C), and activated carbon as raw materials, also requiring high temperatures and vacuum conditions. The boron thermal reduction method, which yields higher purity NdB₆, involves reducing Nd₂O₃ with boron at high temperatures .

A novel method for preparing ultra-fine NdB₆ powders is combustion synthesis, using boron oxide (B₂O₃), Nd₂O₃, and magnesium (Mg) powders as raw materials. This method involves a spontaneous combustion reaction that generates NdB₆, magnesium oxide (MgO), and minor amounts of magnesium borate (Mg₃B₂O₆) and neodymium borate (Nd₂B₂O₆). The resulting NdB₆ powders are then purified to achieve high purity .

化学反应分析

NdB₆ undergoes various chemical reactions, including oxidation and reduction. It exhibits strong antioxidant properties and oxidizes step by step. The apparent activation energies for the oxidation reactions are 986.14 kJ/mol and 313.83 kJ/mol, respectively . NdB₆ is also known to react with nitric acid, sulfuric acid, and molten alkali, forming soluble products .

科学研究应用

NdB₆ has numerous scientific research applications due to its unique properties. In chemistry, it is used as a high-temperature ceramic material with excellent thermal and electrical conductivity. In biology and medicine, NdB₆-based synthetic probes are employed for sensing small molecules and proteins, leveraging its environmental sensitivity and fluorescence-quenching ability . NdB₆ is also utilized in the industry for its magnetic properties and chemical stability, making it suitable for high-temperature applications .

作用机制

The mechanism of action of NdB₆ involves its interaction with various molecular targets and pathways. For instance, NdB₆ can induce the homodimerization of certain receptors, affecting their activity . Additionally, NdB₆’s unique electronic structure, characterized by the hybridization of neodymium’s d orbital with boron’s p orbital and the localization of neodymium’s f electron, contributes to its magnetic properties .

相似化合物的比较

NdB₆ is part of the rare-earth borides family, which includes compounds like neodymium tetraboride (NdB₄) and samarium hexaboride (SmB₆). Compared to these compounds, NdB₆ stands out due to its higher thermal and electrical conductivity, as well as its strong antioxidant properties . Other similar compounds include calcium hexaboride (CaB₆), strontium hexaboride (SrB₆), and barium hexaboride (BaB₆), which are small-gap semiconductors .

属性

分子式 |

C26H28Cl2N2O2 |

|---|---|

分子量 |

471.4 g/mol |

IUPAC 名称 |

N-benzyl-N-(3-tert-butyl-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide |

InChI |

InChI=1S/C26H28Cl2N2O2/c1-26(2,3)20-13-18(11-12-23(20)31)30(16-17-9-7-6-8-10-17)25(32)24-21(27)14-19(29(4)5)15-22(24)28/h6-15,31H,16H2,1-5H3 |

InChI 键 |

IDACWMHIKWNAEO-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=C(C=CC(=C1)N(CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3Cl)N(C)C)Cl)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dimethyl-N-(1-methylethyl)-N-[[(1-methylethyl)amino]carbonyl]-2,6-dioxo-](/img/structure/B10854562.png)

![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B10854574.png)

![6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854578.png)

![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854590.png)

![2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)

![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)